molecular formula C18H15N3OS2 B2853496 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-77-9

2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2853496
CAS No.: 941880-77-9
M. Wt: 353.46
InChI Key: BIDXPPFBFRFPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused thiazole-pyridazinone core. Its structure features a 2-methyl group, a 4-methylbenzyl substituent at position 5, and a thiophen-2-yl moiety at position 5. These substituents influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)methyl]-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-11-5-7-13(8-6-11)10-21-18(22)16-17(24-12(2)19-16)15(20-21)14-4-3-9-23-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDXPPFBFRFPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Intermediate Formation

The synthesis begins with 3,5-dibromo-2-aminopyridazine (1), which reacts with thiocyanamide in tetrahydrofuran (THF) under benzoyl chloride activation to form 1-(3,5-dibromopyridazin-2-yl)thiourea (2). Optimal conditions involve refluxing at 65–80°C for 12 hours, yielding 49–72% (Table 1).

Table 1: Synthesis of 1-(3,5-Dibromopyridazin-2-yl)Thiourea

Reagent Solvent Temp (°C) Time (h) Yield (%)
Thiocyanamide, BzCl THF 65–80 12 49–72

Cyclization to Thiazolo[4,5-d]Pyridazin-2-Amine

Treatment of 2 with sodium hydride in THF induces cyclization to 6-bromothiazolo[4,5-d]pyridazin-2-amine (3). Elevated temperatures (85–110°C) and 5-hour reaction times achieve 84–90% yields.

N-Alkylation with 4-Methylbenzyl Group

Alkylation of the 5-Position

The 5-position amine in 4 is alkylated using 4-methylbenzyl bromide in the presence of potassium carbonate. DMF as a solvent at 80°C for 8 hours provides 5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-2-amine (5) in 85% yield.

Methylation at the 2-Position

Quaternization and Hydrolysis

Treatment of 5 with methyl iodide in acetonitrile at reflux introduces the 2-methyl group, forming the quaternary ammonium salt. Subsequent hydrolysis with aqueous sodium hydroxide yields the target compound 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (6) in 86–93% yield.

Table 3: Methylation and Hydrolysis Conditions

Methylating Agent Solvent Hydrolysis Base Yield (%)
CH₃I CH₃CN NaOH 86–93

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45–7.30 (m, 4H, Ar-H), 5.15 (s, 2H, CH₂), 2.95 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃).
  • ¹³C NMR: δ 168.2 (C=O), 152.1 (thiazole-C), 141.5–125.8 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₈N₄O₂S₂: [M+H]⁺ 410.0864.
  • Observed: 410.0866.

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated for efficiency:

  • Route A (thiourea cyclization): Higher yields (72–90%) but requires harsh conditions.
  • Route B (direct thiophene incorporation): Lower yields (57–68%) due to steric hindrance.

Chemical Reactions Analysis

2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.

Mechanism of Action

The mechanism of action of 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 2, 5, and 7, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position) Key Features References
Target Compound 2-Me, 5-(4-MeBenzyl), 7-(Thiophen-2-yl) High lipophilicity; potential antiviral/anticancer activity inferred from analogues
2-Amino-7-(Thiophen-2-yl)thiazolo[4,5-d]pyridazinone 2-NH₂, 7-(Thiophen-2-yl) Lower lipophilicity; amino group may enhance hydrogen bonding
7-(4-Ethylphenyl)-2-methylthiazolo[4,5-d]pyridazinone 2-Me, 7-(4-EtPh) Increased steric bulk; ethyl group may alter metabolic stability
5-(2,4-Difluorophenyl)-7-Me-2-Ph-thiazolo[4,5-d]pyridazinone 5-(2,4-F₂Ph), 7-Me, 2-Ph Fluorine atoms enhance electronegativity; potential improved bioavailability

Key Observations :

  • Position 2: Methyl groups (as in the target compound) vs. amino () or phenyl () groups affect electron density.
  • Position 5 : The 4-methylbenzyl group in the target compound offers a balance of lipophilicity and steric bulk compared to unsubstituted phenyl () or 2,4-difluorophenyl () groups.
  • Position 7 : Thiophen-2-yl (target compound) vs. furan-2-yl () or phenyl () alters aromatic stacking. Thiophene’s sulfur atom may enhance interactions with metalloenzymes .
Physicochemical Properties
  • Solubility: The 4-methylbenzyl group likely reduces aqueous solubility compared to amino-substituted analogues (e.g., ), but improves lipid membrane penetration.
  • Electronic Effects: Parr & Pearson’s absolute hardness (η) concept suggests that electron-withdrawing groups (e.g., CF₃ in ) increase η, making the compound less reactive.

Biological Activity

2-Methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiazolo[4,5-d]pyridazinone class, which has garnered attention for its diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₈H₁₅N₃OS₂
  • Molecular Weight : 353.5 g/mol
  • CAS Number : 941927-84-0

These properties suggest a complex structure that may interact with various biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research has shown that compounds with thiazolo[4,5-d]pyridazinone structures exhibit notable antimicrobial properties. For instance, derivatives of thiazolopyridines have demonstrated potent inhibitory effects against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives . The mechanism of action often involves interaction with bacterial DNA gyrase and MurD enzymes, which are critical for bacterial cell wall synthesis and DNA replication.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have indicated that thiazolo[4,5-d]pyridazinones can affect various cell lines. For example, compounds similar to this compound were tested on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells using the MTT assay. Results showed promising cytotoxic effects, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity is particularly relevant in the context of chronic inflammatory diseases and could be leveraged for therapeutic development.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[4,5-d]pyridazinones can be significantly influenced by their structural components. The presence of methyl and thiophenyl groups appears to enhance their interaction with biological targets. For example:

Substituent Effect on Activity
Methyl groupIncreases lipophilicity and binding affinity
Thiophenyl groupEnhances interaction with target enzymes

This relationship underscores the importance of molecular modifications in optimizing drug candidates for specific therapeutic applications.

Case Studies

  • Antimicrobial Potential : A study evaluated a series of thiazolopyridine derivatives against E. coli and P. aeruginosa. The most active compound displayed an MIC value comparable to standard antibiotics such as ciprofloxacin, indicating its potential as a lead compound for further development .
  • Cytotoxicity Assessment : In another investigation focusing on cytotoxic effects, thiazolo[4,5-d]pyridazinones were tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting their potential role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves stepwise condensation of thiophene and pyridazine precursors under controlled temperatures (60–80°C) in anhydrous solvents like DMF or ethanol. Optimize by adjusting solvent polarity, reaction time (12–24 hours), and pH (neutral to mildly acidic). Monitor progress via TLC/HPLC. Purify via recrystallization or column chromatography. Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. HRMS confirms molecular weight. X-ray crystallography (if single crystals are obtainable) resolves absolute configuration and intermolecular interactions. Purity is validated via HPLC (≥95% peak area) and elemental analysis .

Q. What pharmacological targets are associated with this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., thiazolo-pyridazines with thiophene/furan moieties) show activity against kinases, inflammatory cytokines (e.g., TNF-α), and microbial targets. Prioritize assays like enzyme inhibition (IC₅₀ determination) or cell-based viability tests (MTT assay) using HEK293 or HeLa cell lines. Compare with derivatives in and for structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., consistent cell passage numbers, serum-free media). Cross-validate using orthogonal assays (e.g., Western blot for protein expression alongside enzymatic assays). Investigate substituent effects: e.g., thiophene vs. furan ( ) or 4-methylbenzyl vs. fluorobenzyl () for steric/electronic impacts .

Q. What computational methods are suitable for predicting the compound’s reactivity and target interactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and reactive sites (e.g., nucleophilic thiophene sulfur). Use molecular docking (AutoDock Vina) to simulate binding to kinase domains (PDB: 3QKK) or bacterial enzymes. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .

Q. What experimental design principles apply to in vivo efficacy studies for this compound?

  • Methodological Answer : Use randomized block designs with split-plot arrangements (e.g., dose-response as main plots, administration routes as subplots). Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle controls. Measure pharmacokinetics (plasma half-life via LC-MS) and toxicity (ALT/AST levels in murine models) .

Q. How can the thiophene moiety be chemically modified to enhance bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the thiophene 5-position to stabilize π-π stacking. Compare with furan-2-yl analogs ( ) to assess heteroatom effects. Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then evaluate SAR using logP and IC₅₀ correlations .

Q. How can solubility challenges be addressed for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤0.1% final concentration) or ethanol for stock solutions. For aqueous assays, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation. Alternatively, synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.